Suzuki-Miyaura Coupling Efficiency: Comparative Yield Analysis
In a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction performed in water, the target compound was synthesized with a yield of 68% . Under the same specific reaction conditions, a related compound (4-BroMo-4'-Methylbiphenyl) was obtained in a yield of 27% . This indicates a higher synthetic accessibility for the terphenyl derivative under this particular catalytic system.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 68% |
| Comparator Or Baseline | 4-BroMo-4'-Methylbiphenyl (27%) |
| Quantified Difference | +41% absolute yield |
| Conditions | Suzuki-Miyaura coupling with disodium[(N,N'-bis(2-hydroxy-5-sulfonatobenzyl)-1,2-diphenyl-1,2-diaminoethano)palladate(II)] catalyst, Cs2CO3 base, water solvent, 80°C for 1 hour. |
Why This Matters
Higher synthetic yield can translate to lower production costs and more efficient material supply for research and development, making it a more accessible building block for complex molecule synthesis.
